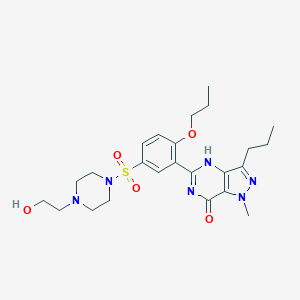

Propoxyphenyl homohydroxysildenafil

Description

BenchChem offers high-quality Propoxyphenyl homohydroxysildenafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propoxyphenyl homohydroxysildenafil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQVAJSWFPJSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342650 | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-87-6 | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPOXYPHENYL HOMOHYDROXYSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZ4N72AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Propoxyphenyl Homohydroxysildenafil

This guide provides an in-depth exploration of a viable synthetic pathway for Propoxyphenyl homohydroxysildenafil, a known analogue of Sildenafil.[1][2] As a compound identified in various contexts, including as an adulterant in dietary supplements, a robust and reproducible synthesis is crucial for the preparation of analytical standards and for further pharmacological investigation.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established principles of organic chemistry and proven synthetic routes for related analogues.

Propoxyphenyl homohydroxysildenafil is structurally distinct from its parent compound, Sildenafil, in two key areas: the ethoxy group on the phenyl ring is replaced by a propoxy group, and the N-methylpiperazine moiety is substituted with an N-(2-hydroxyethyl)piperazine group.[2][3] These modifications necessitate a tailored synthetic approach, which will be elucidated in the following sections. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous protocol.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Propoxyphenyl homohydroxysildenafil (I) reveals a convergent synthetic strategy. The final sulfonamide bond formation is a key disconnection, leading back to the chlorosulfonated pyrazolopyrimidinone intermediate (II) and N-(2-hydroxyethyl)piperazine (III). Intermediate (II) can be disconnected at the pyrimidinone ring, leading to the acylated aminopyrazole carboxamide (IV). This, in turn, is derived from the aminopyrazole carboxamide (V) and the 2-propoxy-5-(chlorosulfonyl)benzoyl chloride (VI). This pathway allows for the independent synthesis of the core heterocyclic system and the substituted phenyl moiety, maximizing efficiency and yield.

Caption: Retrosynthetic analysis of Propoxyphenyl homohydroxysildenafil.

Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a multi-step process, beginning with the construction of the core pyrazole ring, followed by the preparation of the substituted benzoyl chloride, and culminating in the coupling and final modification steps.

Part 1: Synthesis of the Pyrazole Core Intermediate

The initial phase focuses on constructing the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a key building block for the pyrazolopyrimidinone ring system.[5][6]

Step 1.1: Synthesis of Ethyl 2,3-dioxohexanoate

The synthesis begins with a Claisen condensation between diethyl oxalate and 2-pentanone to form the corresponding diketoester.

-

Protocol: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and 2-pentanone is added dropwise at a controlled temperature. The reaction is stirred until completion, followed by an acidic workup to yield the diketoester.

Step 1.2: Formation of the Pyrazole Ring

The diketoester is then reacted with hydrazine hydrate to form the pyrazole ring.[7]

-

Protocol: Hydrazine hydrate is added to an ethanolic solution of the diketoester from the previous step. The mixture is refluxed, and upon cooling, the pyrazole product crystallizes and can be isolated by filtration.

Step 1.3: N-methylation of the Pyrazole

Regioselective N-methylation is achieved using a suitable methylating agent.[7]

-

Protocol: The pyrazole is dissolved in a suitable solvent, such as DMF, and treated with a base like potassium carbonate, followed by the addition of dimethyl sulfate. The reaction is monitored by TLC, and the product is isolated by extraction.

Step 1.4: Nitration, Amide Formation, and Reduction

The pyrazole carboxylic acid is nitrated, converted to a carboxamide, and then the nitro group is reduced to an amine.[7]

-

Protocol (Nitration): The N-methylated pyrazole is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature.

-

Protocol (Amide Formation): The resulting carboxylic acid is converted to its acid chloride using thionyl chloride, followed by treatment with aqueous ammonia to form the carboxamide.

-

Protocol (Reduction): The nitro-pyrazole carboxamide is reduced to the corresponding aminopyrazole carboxamide via catalytic hydrogenation using palladium on carbon.[7]

Part 2: Synthesis of the Phenyl Moiety

This part details the preparation of the 2-propoxybenzoyl chloride with the critical sulfonyl chloride group.

Step 2.1: Preparation of 2-Propoxybenzoic Acid

This starting material can be synthesized via Williamson ether synthesis from salicylic acid and a propyl halide.

-

Protocol: Sodium salicylate is reacted with 1-bromopropane in a suitable solvent like ethanol under reflux to yield 2-propoxybenzoic acid.

Step 2.2: Chlorosulfonylation of 2-Propoxybenzoic Acid

This is a crucial step to introduce the sulfonyl chloride group onto the phenyl ring. An improved method using a combination of chlorosulfonic acid and thionyl chloride can be employed to enhance yield and purity.[8][9]

-

Protocol: 2-Propoxybenzoic acid is added portion-wise to an excess of chlorosulfonic acid at 0-10°C. Thionyl chloride is then added, and the reaction is stirred at room temperature.[9] The reaction mixture is then carefully quenched by pouring it onto ice, and the product is extracted with a suitable organic solvent like dichloromethane.

| Reagent | Molar Ratio | Key Parameters |

| 2-Propoxybenzoic Acid | 1.0 | Starting Material |

| Chlorosulfonic Acid | ~5-10 eq. | Reagent and solvent; ensures complete conversion |

| Thionyl Chloride | ~1.0 eq. | Improves yield by converting sulfonic acid to sulfonyl chloride |

| Temperature | 0-30°C | Controlled to prevent side reactions |

| Reaction Time | 4-6 hours | Monitored by TLC/HPLC |

| Table 1: Key Parameters for Chlorosulfonylation. |

Part 3: Assembly and Final Synthesis

The final steps involve coupling the two key intermediates and introducing the N-(2-hydroxyethyl)piperazine side chain.

Step 3.1: Acylation and Cyclization

The aminopyrazole carboxamide is acylated with the 2-propoxy-5-(chlorosulfonyl)benzoyl chloride, followed by a base-catalyzed cyclization to form the pyrazolopyrimidinone ring.[6][7]

-

Protocol (Acylation): The aminopyrazole carboxamide and the synthesized benzoyl chloride are reacted in an appropriate solvent with a non-nucleophilic base.

-

Protocol (Cyclization): The acylated intermediate is then treated with a strong base, such as potassium tert-butoxide, in an alcoholic solvent to induce cyclization, yielding the chlorosulfonated pyrazolopyrimidinone intermediate (II).[10]

Step 3.2: Sulfonamide Formation

The final step is the reaction of the chlorosulfonated intermediate with N-(2-hydroxyethyl)piperazine to form Propoxyphenyl homohydroxysildenafil.

-

Protocol: The chlorosulfonated pyrazolopyrimidinone is dissolved in a solvent like acetonitrile, and N-(2-hydroxyethyl)piperazine is added. The reaction is typically carried out at a slightly elevated temperature to ensure completion. The final product can be purified by column chromatography or recrystallization.

Caption: Overall synthetic workflow for Propoxyphenyl homohydroxysildenafil.

Characterization

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[11]

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. Each step yields a stable intermediate that can be isolated and characterized, confirming the success of the preceding reaction before proceeding. This modular approach minimizes the risk of costly failures in later stages of the synthesis. The use of established and well-documented reaction types, such as Claisen condensations, pyrazole formation, chlorosulfonylation, and amide coupling, provides a high degree of confidence in the viability of this synthetic pathway.[5][7][8]

References

-

Gouda, M. A., & Hamama, W. S. (2017). Overview of the synthetic routes to sildenafil and its analogues. Synthetic Communications, 47(14), 1267-1293. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unveiling Homo Sildenafil: Synthesis, Applications, and Safety Insights. Available from: [Link]

-

Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available from: [Link]

-

Rao, D. M., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(8), 14844-14859. Available from: [Link]

-

Request PDF. (n.d.). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Available from: [Link]

-

Gouda, M. A., & Hamama, W. S. (2017). Overview of the synthetic routes to sildenafil and its analogues. Taylor & Francis Online. Available from: [Link]

-

Wikiwand. (n.d.). Homosildenafil. Available from: [Link]

-

Alp, M., Coşkun, M., & Göker, H. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 72, 155-158. Available from: [Link]

-

Wikipedia. (n.d.). Homosildenafil. Available from: [Link]

-

Journal of Food and Drug Analysis. (n.d.). Isolation and identification of new sildenafil analogues from dietary supplements. Available from: [Link]

-

Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-140. Available from: [Link]

-

MDPI. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Available from: [Link]

-

Kee, C.-L., Ge, X., Koh, H.-L., & Low, M.-Y. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. ScholarBank@NUS. Available from: [Link]

-

University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Available from: [Link]

-

Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(9), 4849-4859. Available from: [Link]

-

Veeprho. (n.d.). Propoxyphenyl Homohydroxysildenafil. Available from: [Link]

-

PubChemLite. (n.d.). Propoxyphenyl homohydroxysildenafil (C24H34N6O5S). Available from: [Link]

-

Food and Drug Administration (Taiwan). (n.d.). Propoxyphenyl homohydroxysildenafil. Available from: [Link]

-

Drugfuture.com. (n.d.). PROPOXYPHENYL HOMOHYDROXYSILDENAFIL. Available from: [Link]

-

Ouranidis, A., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact. Pharmaceuticals, 14(4), 374. Available from: [Link]

Sources

- 1. Propoxyphenyl HoMohydroxysildenafil | 139755-87-6 [amp.chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. PubChemLite - Propoxyphenyl homohydroxysildenafil (C24H34N6O5S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Propoxyphenyl Homohydroxysildenafil (CAS Number: 139755-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxyphenyl homohydroxysildenafil, a structural analogue of sildenafil, has been identified as an undeclared ingredient in various dietary supplements marketed for sexual enhancement. As a phosphodiesterase type 5 (PDE5) inhibitor, it poses significant health risks to consumers due to its unknown pharmacological and toxicological profile. This technical guide provides a comprehensive overview of Propoxyphenyl homohydroxysildenafil, including its chemical properties, presumed mechanism of action, a proposed synthetic route, and detailed analytical methodologies for its detection and characterization. This document is intended to serve as a vital resource for researchers involved in the analysis of adulterated products, the development of novel PDE5 inhibitors, and the study of sildenafil analogues.

Introduction

Propoxyphenyl homohydroxysildenafil (CAS 139755-87-6) is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It has been identified in a number of "herbal" or "natural" products, posing a significant public health concern. Unlike approved pharmaceuticals, the efficacy and safety of such analogues are largely unknown[1]. Consumers of these adulterated products are at risk of serious adverse reactions, which can be fatal[2]. This guide aims to consolidate the available technical information on Propoxyphenyl homohydroxysildenafil to aid in its identification, understanding, and regulation.

Chemical and Physical Properties

Propoxyphenyl homohydroxysildenafil is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 139755-87-6 | [3] |

| IUPAC Name | 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [3] |

| Molecular Formula | C24H34N6O5S | [4] |

| Molecular Weight | 518.63 g/mol | [4] |

| Appearance | White to Pale Yellow Solid |

Presumed Mechanism of Action: Phosphodiesterase Type 5 (PDE5) Inhibition

As a sildenafil analogue, Propoxyphenyl homohydroxysildenafil is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature[5][6].

The proposed mechanism of action is as follows:

-

Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.

-

Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.

-

cGMP Production: Activated guanylate cyclase increases the production of cGMP.

-

Smooth Muscle Relaxation: Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and penile erection.

-

PDE5-Mediated Degradation: PDE5 specifically hydrolyzes cGMP, terminating the erection.

-

Inhibition by Propoxyphenyl homohydroxysildenafil: By inhibiting PDE5, Propoxyphenyl homohydroxysildenafil prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response[5].

Note: While this is the presumed mechanism, specific in-vitro data on the IC50 value of Propoxyphenyl homohydroxysildenafil for PDE5 and its selectivity against other PDE isoenzymes are not currently available in the peer-reviewed literature. Such data is crucial for a comprehensive understanding of its pharmacological profile. A rapid screening assay based on measuring the inhibition of PDE5 activity has been developed for the detection of PDE5 inhibitors in adulterated products[7][8].

Proposed Synthesis

A specific, validated synthesis protocol for Propoxyphenyl homohydroxysildenafil has not been published. However, based on established methods for the synthesis of sildenafil and its analogues, a plausible synthetic route can be proposed. The key steps would likely involve the synthesis of the pyrazolopyrimidinone core, followed by chlorosulfonylation and subsequent condensation with N-(2-hydroxyethyl)piperazine.

A patent for pyrazolopyrimidinone antianginal agents describes the synthesis of related compounds, which can serve as a basis for the proposed synthesis of Propoxyphenyl homohydroxysildenafil[9].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. PubChemLite - Propoxyphenyl homohydroxysildenafil (C24H34N6O5S) [pubchemlite.lcsb.uni.lu]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CA2044748C - Pyrazolopyrimidinone antianginal agents - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Propoxyphenyl homohydroxysildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for Propoxyphenyl homohydroxysildenafil, a structural analog of sildenafil. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class, its primary pharmacological activity is the potent and selective inhibition of cGMP-specific phosphodiesterase type 5.[1][2] This document elucidates the molecular interactions within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, details the structural and functional rationale for its action, and provides validated experimental protocols for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the study of PDE5 inhibitors and the development of novel therapeutics targeting cGMP-mediated signal transduction.

Introduction: The NO/cGMP Signaling Pathway and PDE5

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway is a fundamental signaling cascade regulating a multitude of physiological processes, most notably smooth muscle relaxation and vasodilation.[3][4] In tissues such as the penile corpus cavernosum and the pulmonary vasculature, neuronal or endothelial release of NO in response to stimuli activates the enzyme soluble guanylate cyclase (sGC).[4][5] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[6]

Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[1] This cascade results in a decrease in intracellular calcium concentrations, leading to the relaxation of smooth muscle cells.[1] This vasorelaxation is the physiological basis for penile erection and the reduction of pulmonary arterial pressure.[2][7]

The duration and intensity of the cGMP signal are tightly controlled by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-guanosine monophosphate (5'-GMP).[8] In the corpus cavernosum, PDE type 5 (PDE5) is the predominant isoform responsible for cGMP degradation.[2] Consequently, inhibition of PDE5 prevents cGMP breakdown, enhances the effect of NO, and prolongs smooth muscle relaxation.[5][9]

Molecular Profile of Propoxyphenyl homohydroxysildenafil

Propoxyphenyl homohydroxysildenafil is a sildenafil analog designed for research purposes.[10] Its formal chemical name is 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[11]

Compared to its parent compound, sildenafil, it possesses two key structural modifications:

-

Propoxy Group: The ethoxy group at the 2-position of the phenyl ring in sildenafil is replaced by a propoxy group.

-

Hydroxyethyl Group: The methyl group on the piperazine ring of sildenafil is replaced by a hydroxyethyl (-CH₂CH₂OH) group. This modification is the basis for the "homohydroxy" nomenclature, representing a homologated version of a hydroxyl group.

These modifications are critical for defining the compound's specific pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties, when compared to other PDE5 inhibitors.[12]

Core Mechanism of Action: Competitive Inhibition of PDE5

The central mechanism of action for Propoxyphenyl homohydroxysildenafil is its function as a competitive binding agent at the catalytic site of the PDE5 enzyme.[1] The molecular structure of sildenafil and its analogs mimics the purine ring of the natural substrate, cGMP.[1][12]

By occupying the active site, the inhibitor prevents cGMP from binding and being hydrolyzed. This inhibition leads to an accumulation of cGMP in cells where the NO/sGC pathway is active, thereby potentiating downstream signaling without directly causing an erection or vasodilation in the absence of an initial NO stimulus.[1][5] The inhibition is reversible and concentration-dependent. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity in vitro.

The following diagram illustrates the NO/cGMP signaling pathway and the point of intervention by a PDE5 inhibitor like Propoxyphenyl homohydroxysildenafil.

Structure-Activity Relationship (SAR) Insights

The development of second-generation PDE5 inhibitors focuses on enhancing potency, selectivity, and pharmacokinetic profiles.[13] The structural changes in Propoxyphenyl homohydroxysildenafil relative to sildenafil suggest potential modulations in its activity:

-

Propoxyphenyl Group: The extension of the alkyl chain from ethoxy to propoxy can modify the hydrophobic interactions within a specific pocket of the PDE5 active site. This could potentially increase binding affinity and potency if the larger group achieves a more optimal fit.[13]

-

Hydroxyethyl Piperazine Moiety: This modification introduces a polar hydroxyl group and extends the carbon chain. This can alter the compound's solubility, metabolic stability, and potential for hydrogen bonding with amino acid residues in the active site. It may also influence selectivity against other PDE isoforms, which is a critical factor for minimizing off-target effects (e.g., visual disturbances associated with PDE6 inhibition or back pain with PDE11 inhibition).[14]

Experimental Validation & Protocols

Characterizing the mechanism of action of a novel PDE5 inhibitor requires rigorous experimental validation. The following protocols outline the core assays for determining inhibitory potency and cellular efficacy.

In Vitro PDE5 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant PDE5. A common method is the fluorescence polarization (FP) assay.[15][16]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Propoxyphenyl homohydroxysildenafil in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 pM).

-

Prepare the complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).[15]

-

Dilute purified recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate to their final working concentrations in the assay buffer as per the manufacturer's instructions (e.g., BPS Bioscience).[16]

-

-

Assay Procedure:

-

To a 96-well black microplate, add 2 µL of each compound dilution, sildenafil as a positive control, and DMSO as a negative (100% activity) control.

-

Add 20 µL of the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 20 µL of the diluted FAM-cGMP substrate to all wells.

-

Incubate for 60 minutes at 37°C.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Cell-Based cGMP Quantification Assay

This assay validates the inhibitor's effect in a physiological context by measuring the accumulation of intracellular cGMP in cells stimulated to produce NO.[17]

Step-by-Step Protocol:

-

Cell Culture:

-

Plate a suitable cell line (e.g., vascular smooth muscle cells or HEK293 cells engineered to express components of the pathway) in a 96-well plate and grow to confluence.

-

-

Compound Treatment:

-

Aspirate the culture medium and replace it with a buffer containing various concentrations of Propoxyphenyl homohydroxysildenafil. Incubate for 30 minutes.

-

-

Cellular Stimulation:

-

Add an NO donor (e.g., sodium nitroprusside, SNP) to all wells to stimulate sGC and initiate cGMP production. Incubate for a defined period (e.g., 10 minutes).

-

-

Cell Lysis and Quantification:

-

Stop the reaction and lyse the cells using the lysis buffer provided in a commercial cGMP quantification kit (e.g., ELISA or HTRF-based kits).

-

Measure the intracellular cGMP concentration according to the kit manufacturer's protocol.

-

-

Data Analysis:

-

Plot the measured cGMP concentrations against the inhibitor concentration to demonstrate a dose-dependent increase in cGMP accumulation.

-

Data Presentation & Interpretation

The primary output from the in vitro assay is the IC₅₀ value, which is a critical measure of the compound's potency. This data is best presented in a comparative table.

| Parameter | Sildenafil | Propoxyphenyl homohydroxysildenafil | Reference(s) |

| In Vitro Potency | |||

| PDE5 IC₅₀ | ~2-5 nM | To be determined experimentally | [3][14] |

| In Vitro Selectivity | |||

| vs. PDE6 (retina) | ~10-fold | To be determined experimentally | [14] |

| vs. PDE11 (testis) | ~20-fold | To be determined experimentally | [14] |

Table 1: Comparative preclinical performance metrics for PDE5 inhibitors. The values for Propoxyphenyl homohydroxysildenafil are to be populated from the experimental work described.

A lower IC₅₀ value for Propoxyphenyl homohydroxysildenafil compared to sildenafil would indicate higher potency. Higher selectivity ratios (IC₅₀ for other PDE / IC₅₀ for PDE5) would suggest a potentially improved safety profile with fewer off-target effects.

Conclusion

Propoxyphenyl homohydroxysildenafil acts as a competitive inhibitor of the PDE5 enzyme, fully consistent with the established mechanism of the sildenafil class of compounds. Its specific efficacy is determined by the structural modifications—a propoxy group and a hydroxyethyl piperazine moiety—which modulate its interaction with the enzyme's active site. The definitive characterization of its potency and selectivity requires rigorous in vitro and cell-based assays as outlined in this guide. This foundational understanding is paramount for any further research or development involving this and other novel PDE5 inhibitors.

References

-

Sildenafil. Wikipedia. [Link]

-

What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (2025-03-05). fda.gov. [Link]

-

[Mode of action of sildenafil]. PubMed. [Link]

-

PDE5 inhibitor. Wikipedia. [Link]

-

Phosphodiesterase 5 inhibitors. PHA UK. [Link]

-

PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. [Link]

-

Phosphodiesterase Type 5 (PDE5) Inhibitors. (2017-08-02). LiverTox - NCBI Bookshelf - NIH. [Link]

-

PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. (2023-11-01). GoodRx. [Link]

-

The mechanism of action of sildenafil and its subsequent potential... ResearchGate. [Link]

-

Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). ResearchGate. [Link]

-

Propoxyphenyl Homohydroxysildenafil | CAS 139755-87-6. Veeprho. [Link]

-

Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). PubMed. [Link]

-

Developing a phosphodiesterase-5 inhibitor assay to... (2019-09-26). F1000Research. [Link]

-

Propoxyphenyl homohydroxysildenafil (C24H34N6O5S). PubChemLite. [Link]

-

Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018-02-28). PubMed. [Link]

-

A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. PubMed. [Link]

-

Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023-07-24). BellBrook Labs. [Link]

-

An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. NIH. [Link]

-

(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]

-

PDE5A1 Assay Kit. BPS Bioscience. [Link]

-

A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. (2023-02-12). Frontiers. [Link]

-

Structure elucidation of sildenafil analogues in herbal products. ResearchGate. [Link]

-

PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. NIH. [Link]

-

PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. bpspubs.onlinelibrary.wiley.com. [Link]

Sources

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 9. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 10. Propoxyphenyl HoMohydroxysildenafil | 139755-87-6 [amp.chemicalbook.com]

- 11. veeprho.com [veeprho.com]

- 12. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Propoxyphenyl Homohydroxysildenafil: A Technical Guide to the Characterization of a Novel Sildenafil Analogue as a PDE-5 Inhibitor

An in-depth technical guide by a Senior Application Scientist

Disclaimer: Propoxyphenyl homohydroxysildenafil is a known analogue and impurity of sildenafil. The following guide is a comprehensive framework for the scientific evaluation of this, or any similar novel compound, as a potential Phosphodiesterase Type 5 (PDE-5) inhibitor. The protocols and discussions are based on established methodologies in drug discovery and development.

Abstract

The clinical success of sildenafil has spurred significant interest in the development of novel phosphodiesterase type 5 (PDE-5) inhibitors with potentially improved pharmacological profiles. Propoxyphenyl homohydroxysildenafil represents one such analogue, identified as a sildenafil-related compound. This technical guide provides a comprehensive, step-by-step framework for researchers, chemists, and drug development professionals to thoroughly characterize a novel sildenafil analogue like propoxyphenyl homohydroxysildenafil. Eschewing a rigid template, this document is structured to logically follow the scientific journey from foundational mechanistic understanding to detailed preclinical evaluation. It provides not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry. We will cover the core signaling pathway, the chemical identity and proposed synthesis of the candidate molecule, detailed protocols for in vitro potency and selectivity assessment, robust analytical method development using HPLC, and a framework for foundational in vivo pharmacokinetic studies. Each section is grounded in authoritative references and includes data visualization and workflow diagrams to ensure clarity and reproducibility.

Part 1: Foundational Understanding of PDE-5 Inhibition

The Nitric Oxide/Cyclic GMP Signaling Pathway

The physiological process of penile erection is a hemodynamic event governed by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] During sexual stimulation, nerve impulses and endothelial cells release NO. NO then activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This cascade results in a decrease in intracellular calcium levels, causing smooth muscle relaxation, increased arterial blood flow into the corpora cavernosa, and consequently, penile erection.[4]

Caption: The Nitric Oxide/cGMP signaling pathway in smooth muscle cells.

The Role of Phosphodiesterase Type 5 (PDE-5)

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by cGMP-specific phosphodiesterase type 5 (PDE-5).[1][2] By degrading cGMP, PDE-5 effectively acts as a brake on the signaling pathway, causing smooth muscle contraction and a return to the flaccid state. PDE-5 inhibitors work by blocking this degradative action.[4] This inhibition prevents the breakdown of cGMP, leading to its accumulation and an enhancement of the NO-mediated erectile signaling, thereby improving or restoring erectile function in the presence of sexual stimulation.[1]

Sildenafil and its Analogues

Sildenafil was the first orally active, potent, and selective PDE-5 inhibitor approved for the treatment of erectile dysfunction.[4] Its chemical structure, 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, has served as a scaffold for the development of numerous analogues.[5][6] The rationale for creating new analogues includes searching for molecules with:

-

Improved Selectivity: Greater selectivity for PDE-5 over other PDE isoforms (e.g., PDE-6 in the retina, PDE-11 in the heart and skeletal muscle) could reduce the incidence of side effects.[4]

-

Favorable Pharmacokinetics: Modifications can alter absorption, distribution, metabolism, and excretion (ADME) profiles, potentially leading to a faster onset or longer duration of action.[5]

-

Novel Intellectual Property: Creating structurally distinct molecules that retain or improve upon the desired activity.

Part 2: Propoxyphenyl Homohydroxysildenafil - A Candidate Molecule

Chemical Identity

Propoxyphenyl homohydroxysildenafil is an analogue of sildenafil. Its known chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one | [7] |

| CAS Number | 139755-87-6 | [8][9] |

| Molecular Formula | C₂₄H₃₄N₆O₅S | [10][11] |

| Molecular Weight | 518.63 g/mol | [11][12] |

The structure differs from sildenafil primarily in the substitution on the phenyl ring (propoxy instead of ethoxy) and the piperazine ring (a hydroxyethyl group instead of a methyl group).

Proposed Synthetic Route

The synthesis of sildenafil analogues typically follows a well-established pathway involving the chlorosulfonation of a pyrazolopyrimidinone intermediate, followed by condensation with a desired piperazine derivative.[6][13] A plausible route for propoxyphenyl homohydroxysildenafil is outlined below.

Causality of Experimental Choices: This multi-step synthesis is designed to build the complex molecule logically. The initial steps create the core pyrazolopyrimidinone scaffold. Chlorosulfonation is a critical step to create a reactive sulfonyl chloride group, which can then be coupled with the specific N-(2-hydroxyethyl)piperazine to introduce the final side chain that defines this particular analogue. Each step requires careful purification to ensure the final product is free of starting materials and by-products.

Caption: Proposed synthetic workflow for propoxyphenyl homohydroxysildenafil.

Part 3: In Vitro Characterization

The primary goal of in vitro characterization is to determine the potency of the compound against the target enzyme (PDE-5) and its selectivity against other related enzymes.

Protocol: PDE-5 Enzyme Inhibition Assay (Fluorescence Polarization)

Principle: This homogeneous assay measures the hydrolysis of a fluorescein-labeled cGMP substrate (cGMP-FAM) by the PDE-5 enzyme. When cGMP-FAM is hydrolyzed, the resulting linear monophosphate binds to a large binding agent. The binding of the small fluorescent molecule to the large agent slows its rotation in solution, causing an increase in the fluorescence polarization (FP) signal. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.[14][15]

Materials and Reagents:

-

Recombinant Human PDE-5A1 Enzyme

-

FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles)

-

Test Compound (Propoxyphenyl homohydroxysildenafil) and Positive Control (Sildenafil)

-

DMSO

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and sildenafil in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to test a range of concentrations.

-

Assay Plate Setup: Add a small volume (e.g., 200 nL) of the diluted compounds, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of the microplate.

-

Enzyme Addition: Dilute the recombinant PDE-5A1 enzyme in PDE Assay Buffer to the desired working concentration. Add the diluted enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" blank wells.

-

Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare the FAM-Cyclic-3′,5′-GMP substrate solution in assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 5 µL) to all wells.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding the Binding Agent (e.g., 10 µL) to all wells. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the fluorescence polarization (in mP units) on a compatible microplate reader.

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) Where mP_sample is the well with the test compound, mP_blank is the well with no enzyme, and mP_control is the well with DMSO only.[14]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Caption: Workflow for the in vitro PDE-5 inhibition fluorescence polarization assay.

Protocol: PDE Isoform Selectivity Profiling

Rationale: Off-target inhibition of other PDE isoforms is a primary cause of side effects for PDE-5 inhibitors. For instance, inhibition of PDE-6, found in retinal photoreceptors, is associated with visual disturbances, while inhibition of PDE-11 may be linked to myalgia.[1][4] Therefore, assessing the selectivity of a new compound is a critical step in de-risking its development.

Methodology: The same fluorescence polarization assay protocol described above is used, but recombinant enzymes for other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) are substituted for PDE-5. The appropriate fluorescent substrate (e.g., FAM-cAMP for PDE4) must be used for each enzyme.

Data Presentation: The resulting IC₅₀ values should be summarized in a table to calculate selectivity ratios.

| PDE Isoform | Propoxyphenyl Homohydroxysildenafil IC₅₀ (nM) | Sildenafil IC₅₀ (nM) | Selectivity Ratio (IC₅₀ PDE-X / IC₅₀ PDE-5) |

| PDE-5 | [Experimental Value] | [Reference Value] | 1 |

| PDE-6 | [Experimental Value] | [Reference Value] | [Calculated Value] |

| PDE-11 | [Experimental Value] | [Reference Value] | [Calculated Value] |

Part 4: Analytical Method Development for Quantification

A validated analytical method is essential for quality control of the bulk drug substance and for quantifying the compound in biological matrices during pharmacokinetic studies.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The test compound is injected onto the column, and its retention time is measured as it elutes. The area under the peak is proportional to its concentration.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for sildenafil-like molecules.[16][17]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., Ammonium Formate, pH 3.0) and an organic solvent (e.g., Acetonitrile). An isocratic method with a fixed ratio (e.g., 30:70 Water:Acetonitrile) can be developed.[16]

-

Detection: Sildenafil and its analogues have a strong UV absorbance. A wavelength of ~290 nm is often effective.[17][18]

-

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a series of dilutions to establish a calibration curve (e.g., 1-100 µg/mL).

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standards and the test sample.

-

Quantification: Plot the peak area versus the concentration of the standards to create a linear regression curve. Use the equation of the line to determine the concentration of the unknown sample.

Method Validation: The developed method must be validated for linearity, precision (repeatability), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is fit for purpose.[19]

| HPLC Parameter | Recommended Condition | Rationale |

| Column | C18 (4.6 x 150 mm, 5 µm) | Good retention and resolution for hydrophobic molecules like sildenafil analogues.[17][19] |

| Mobile Phase | Acetonitrile / 60 mM Ammonium Formate pH 3.0 | Provides good peak shape and is MS-compatible for future LC-MS/MS development.[16] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing reasonable run times and pressure.[16] |

| Detection (UV) | 294 nm | Wavelength of maximum absorbance for the sildenafil chromophore.[16] |

| Injection Vol. | 20 µL | Standard volume to ensure reproducibility.[17] |

Part 5: In Vivo Pharmacokinetic (PK) Evaluation

PK studies are performed to understand how the body processes the drug, which is crucial for determining dosing regimens and predicting efficacy and safety.

Protocol: Preclinical PK Study in a Rodent Model (e.g., Sprague-Dawley Rat)

Rationale: The rat is a commonly used preclinical model for initial PK screening due to its well-characterized physiology and the availability of historical data for comparison.

Study Design: A randomized, two-period, crossover study design is efficient as it allows each animal to serve as its own control, minimizing inter-subject variability.[20]

-

Animal Acclimation: House male Sprague-Dawley rats (n=6-8) in appropriate conditions for at least one week before the study.

-

Group Allocation: Randomly assign animals to two sequence groups (Test->Reference or Reference->Test). The reference compound would be sildenafil.

-

Dosing (Period 1): Administer a single oral dose (e.g., 10 mg/kg) of the assigned compound via oral gavage.

-

Blood Sampling: Collect serial blood samples (e.g., ~100 µL) from a cannulated vessel (e.g., jugular vein) at specified time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

-

Washout Period: Allow a washout period of at least one week to ensure complete clearance of the drug.

-

Dosing (Period 2): Administer the alternate compound to each animal and repeat the blood sampling procedure.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method, which offers superior sensitivity and selectivity for complex biological matrices compared to HPLC-UV.[21]

PK Parameter Calculation: Use non-compartmental analysis software to calculate the following key parameters from the plasma concentration-time data:

-

Cₘₐₓ: Maximum observed plasma concentration.[20]

-

Tₘₐₓ: Time to reach Cₘₐₓ.[20]

-

AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.[20]

-

t₁/₂: Terminal elimination half-life.

Caption: Workflow for a two-period crossover in vivo pharmacokinetic study.

Part 6: Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous cascade for the initial characterization of propoxyphenyl homohydroxysildenafil, or any novel sildenafil analogue, as a PDE-5 inhibitor. By following this framework—from confirming potent and selective in vitro activity to developing a robust analytical method and defining its initial in vivo pharmacokinetic profile—researchers can build a comprehensive data package. This foundational knowledge is critical for making informed decisions about the compound's potential as a therapeutic candidate.

Future work would involve expanding upon this foundation with secondary pharmacodynamic studies to confirm in vivo efficacy in relevant disease models, comprehensive toxicology and safety pharmacology studies to establish a safety window, and formulation development to create a stable and bioavailable dosage form suitable for further clinical investigation.

Part 7: References

-

Urology Text. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology Textbook. Retrieved from [Link]

-

Rotella, D. P. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. PubMed. Retrieved from [Link]

-

Saeed, A., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). PDE5 inhibitor. Wikipedia. Retrieved from [Link]

-

Reddya, B. Y., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. LiverTox - NCBI Bookshelf. Retrieved from [Link]

-

Hims. (n.d.). PDE5 Inhibitors: Types, How They Work, & More. Good Health by Hims. Retrieved from [Link]

-

Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. Retrieved from [Link]

-

ResearchGate. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

-

Taylor & Francis Online. (2024). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online. Retrieved from [Link]

-

PubChemLite. (n.d.). Propoxyphenyl homohydroxysildenafil (C24H34N6O5S). PubChemLite. Retrieved from [Link]

-

Impactfactor. (2024). HPLC Determination of Sildenafil in Bulk and Tablet Dosage Form by Applying Green Analytical Chemistry. Impactfactor. Retrieved from [Link]

-

F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. PubMed Central. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). In-Depth Investigation of Analytical Methods for the Determination of sildenafil citrate and Tramadol hydrochloride in Synthetic. IJPR Journal. Retrieved from [Link]

-

PubMed. (n.d.). Validation of an HPLC method for sildenafil citrate analysis in human plasma samples. PubMed. Retrieved from [Link]

-

Food and Drug Administration, Taiwan. (n.d.). Propoxyphenyl homohydroxysildenafil. TFDA. Retrieved from [Link]

-

Veeprho. (n.d.). Propoxyphenyl Homohydroxysildenafil. Veeprho. Retrieved from [Link]

-

PubMed. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. Retrieved from [Link]

-

Universidade de Lisboa. (2024). Systematic review of sildenafil pharmacokinetics in humans. Universidade de Lisboa Repository. Retrieved from [Link]

-

The Catholic University of Korea. (n.d.). Population pharmacokinetic model of sildenafil describing first-pass effect to its metabolite. Repository. Retrieved from [Link]

-

J&K Scientific. (n.d.). Propoxyphenyl Homohydroxysildenafil, 97%, reference material. J&K Scientific. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PDE5A1 Assay Kit. BPS Bioscience. Retrieved from [Link]

Sources

- 1. urology-textbook.com [urology-textbook.com]

- 2. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. hims.com [hims.com]

- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues [mdpi.com]

- 7. veeprho.com [veeprho.com]

- 8. parchem.com [parchem.com]

- 9. Propoxyphenyl HoMohydroxysildenafil | 139755-87-6 [amp.chemicalbook.com]

- 10. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 11. fda.gov.tw [fda.gov.tw]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. ijprajournal.com [ijprajournal.com]

- 18. impactfactor.org [impactfactor.org]

- 19. Validation of an HPLC method for sildenafil citrate analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Propoxyphenyl homohydroxysildenafil: Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl homohydroxysildenafil is a synthetic compound that has garnered interest within the scientific community due to its structural similarity to Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. As an analogue of Sildenafil, it belongs to a class of compounds investigated for their potential therapeutic applications, primarily in the treatment of erectile dysfunction.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a representative synthetic pathway, analytical methodologies for its characterization, and its pharmacological profile as a PDE5 inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

Propoxyphenyl homohydroxysildenafil is characterized by its pyrazolopyrimidinone core, a feature it shares with Sildenafil and other PDE5 inhibitors. The key structural distinction lies in the substitution pattern on the phenyl ring and the piperazine moiety.

Chemical Structure:

-

IUPAC Name: 5-[5-[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1][3]

-

Molecular Weight: 518.63 g/mol [1]

The following table summarizes the key physicochemical properties of Propoxyphenyl homohydroxysildenafil:

| Property | Value | Source |

| Molecular Formula | C24H34N6O5S | [1][4] |

| Molecular Weight | 518.63 g/mol | [1] |

| IUPAC Name | 5-[5-[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1][3] |

| CAS Number | 139755-87-6 | [1][3] |

| Appearance | White to Pale Yellow Solid | [1] |

| Melting Point | 174-176°C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Predicted XlogP | 1.3 | [4] |

Synthesis of Propoxyphenyl homohydroxysildenafil: A Representative Pathway

While a specific, detailed synthesis protocol for Propoxyphenyl homohydroxysildenafil is not extensively documented in publicly available literature, a representative synthetic route can be postulated based on established methods for the synthesis of sildenafil and its analogues. The core of this synthesis involves the construction of the pyrazolopyrimidinone scaffold, followed by chlorosulfonation and subsequent condensation with the appropriate piperazine derivative.

Proposed Synthetic Workflow:

The synthesis can be logically divided into three main stages:

-

Formation of the Pyrazolopyrimidinone Core: This typically involves the condensation of a substituted pyrazole with a derivative of a β-keto ester.

-

Chlorosulfonation: Introduction of a chlorosulfonyl group onto the phenyl ring of the pyrazolopyrimidinone intermediate.

-

Final Condensation: Reaction of the chlorosulfonated intermediate with N-(2-hydroxyethyl)piperazine to yield the final product.

Caption: Proposed synthetic workflow for Propoxyphenyl homohydroxysildenafil.

Detailed Experimental Protocol (Representative):

It is important to note that the following protocol is a representative example based on general synthetic strategies for sildenafil analogues and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of the Pyrazolopyrimidinone Intermediate

-

To a solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., toluene), add 2-propoxybenzoyl chloride.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain the 5-(2-propoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-4-carboxamide intermediate.

-

Cyclize the intermediate by heating with a suitable base (e.g., potassium tert-butoxide) in a high-boiling point solvent (e.g., N,N-dimethylformamide) to form the pyrazolopyrimidinone core.

Step 2: Chlorosulfonation of the Pyrazolopyrimidinone Intermediate

-

Carefully add the pyrazolopyrimidinone intermediate in portions to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture carefully onto crushed ice to precipitate the chlorosulfonated product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the 5-(5-chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

Step 3: Synthesis of Propoxyphenyl homohydroxysildenafil

-

Dissolve the chlorosulfonated intermediate in a suitable aprotic solvent (e.g., acetonitrile).

-

Add N-(2-hydroxyethyl)piperazine to the solution.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford Propoxyphenyl homohydroxysildenafil.

Analytical Characterization

The structural elucidation and purity assessment of Propoxyphenyl homohydroxysildenafil are crucial for its use as a reference standard and in research. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive characterization.

Analytical Workflow:

Caption: Standard analytical workflow for the characterization of Propoxyphenyl homohydroxysildenafil.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a fundamental technique for assessing the purity of Propoxyphenyl homohydroxysildenafil and for its quantification in various matrices. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is invaluable for the identification and quantification of Propoxyphenyl homohydroxysildenafil, especially at trace levels. The mass spectrometer provides molecular weight information and fragmentation patterns that are highly specific to the molecule, aiding in its unambiguous identification in complex samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of Propoxyphenyl homohydroxysildenafil. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide detailed information about the molecular structure and the connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. This is a critical tool for confirming the identity of new or uncharacterized sildenafil analogues.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the carbonyl group of the pyrimidinone ring, the sulfonyl group, and the hydroxyl group can be observed.

Pharmacology and Mechanism of Action

Propoxyphenyl homohydroxysildenafil is an analogue of sildenafil and is thus classified as a phosphodiesterase type 5 (PDE5) inhibitor. Its pharmacological effects are mediated through the inhibition of this enzyme.

Mechanism of Action:

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP). This, in turn, leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection.

PDE5 is the enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, Propoxyphenyl homohydroxysildenafil prevents the breakdown of cGMP, thereby increasing its intracellular concentration. This enhances the effect of NO and results in a more potent and sustained smooth muscle relaxation, facilitating an erection in the presence of sexual stimulation.

Caption: Mechanism of action of Propoxyphenyl homohydroxysildenafil as a PDE5 inhibitor.

Pharmacokinetics and Pharmacodynamics:

-

Absorption: It is likely to be orally bioavailable, with absorption potentially affected by food intake, similar to sildenafil.[5]

-

Metabolism: Metabolism is expected to occur primarily in the liver, likely via the cytochrome P450 enzyme system, particularly CYP3A4.

-

Binding Affinity and Selectivity: The affinity of Propoxyphenyl homohydroxysildenafil for PDE5 is anticipated to be high, which is a prerequisite for its pharmacological activity. Its selectivity for PDE5 over other PDE isoenzymes (e.g., PDE6, involved in vision) would be a critical determinant of its side-effect profile. Minor structural modifications in sildenafil analogues can influence this selectivity.

Further research is required to fully characterize the pharmacokinetic and pharmacodynamic profile of this specific compound.

Conclusion

Propoxyphenyl homohydroxysildenafil is a sildenafil analogue with a well-defined chemical structure and physicochemical properties. While detailed synthetic and pharmacological data are limited, its characterization through established analytical techniques is straightforward. Its mechanism of action as a PDE5 inhibitor is well-understood based on the extensive research on this class of compounds. This technical guide provides a foundational understanding of Propoxyphenyl homohydroxysildenafil for researchers and drug development professionals, highlighting the key scientific aspects of this compound and identifying areas where further investigation is warranted.

References

-

Veeprho. Propoxyphenyl Homohydroxysildenafil | CAS 139755-87-6. [Link]

-

PubChemLite. Propoxyphenyl homohydroxysildenafil (C24H34N6O5S). [Link]

- Blount, M. A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular pharmacology, 66(1), 144–152.

- Corbin, J. D., et al. (2003). [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP. Molecular pharmacology, 63(6), 1364–1372.

- Rybalkin, S. D., et al. (2003). Multiple Affinity States of cGMP-specific Phosphodiesterase for Sildenafil Inhibition Defined by cGMP-dependent and cGMP-independent Mechanisms. Journal of Biological Chemistry, 278(29), 26495–26503.

- Francis, S. H., et al. (1999). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. Molecular pharmacology, 56(1), 124–130.

- Blount, M. A., et al. (2004). Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. Molecular pharmacology, 66(1), 144–152.

- Kim, H., et al. (2013). Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension. Journal of veterinary science, 14(4), 451–455.

- Nichols, D. J., et al. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 5S–12S.

- Muirhead, G. J., et al. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British journal of clinical pharmacology, 53 Suppl 1, 5S–12S.

Sources

- 1. Propoxyphenyl HoMohydroxysildenafil | 139755-87-6 [amp.chemicalbook.com]

- 2. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. PubChemLite - Propoxyphenyl homohydroxysildenafil (C24H34N6O5S) [pubchemlite.lcsb.uni.lu]

- 5. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

The Clandestine Chemistry of a Counterfeit Compound: A Technical Guide to Propoxyphenyl Homohydroxysildenafil

Abstract

This technical guide provides a comprehensive scientific overview of propoxyphenyl homohydroxysildenafil, a designer analogue of the phosphodiesterase type 5 (PDE-5) inhibitor, sildenafil. Unlike conventionally developed pharmaceuticals, the discovery of propoxyphenyl homohydroxysildenafil is rooted in forensic analysis and regulatory surveillance, where it has been identified as an undeclared and illegal adulterant in so-called "natural" dietary supplements marketed for male sexual enhancement. This document synthesizes the available scientific literature to detail its chemical identity, logical synthetic pathways, analytical methodologies for its detection, and its presumed pharmacological action. Furthermore, it addresses the significant public health risks and regulatory challenges posed by the clandestine inclusion of such potent, unapproved drug substances in consumer products. This guide is intended for researchers, analytical scientists, and drug development professionals to aid in the identification of this compound and to understand the broader implications of designer drug analogues in unregulated markets.

Introduction: A Discovery by Detection, Not Design

The narrative of propoxyphenyl homohydroxysildenafil does not begin in a pharmaceutical research and development laboratory. Instead, its existence came to light through the analytical scrutiny of regulatory bodies and forensic chemists investigating the contents of herbal supplements purported to enhance sexual performance. These products, often marketed as "all-natural," have been found to be adulterated with a variety of synthetic phosphodiesterase type 5 (PDE-5) inhibitors and their analogues.[1][2][3][4] The "discovery" of propoxyphenyl homohydroxysildenafil is, therefore, a story of post-market surveillance and the ongoing challenge of combating drug-adulterated supplements.

This compound is a structural analogue of sildenafil, the active ingredient in Viagra, and homosildenafil. The key structural modifications involve the substitution of the ethoxy group on the phenyl ring with a propoxy group, and the presence of a hydroxyethyl group on the piperazine moiety, characteristic of hydroxyhomosildenafil. These alterations are likely intentional to create a novel chemical entity that might circumvent existing detection methods for known PDE-5 inhibitors, while still retaining the desired pharmacological activity. The presence of such undeclared active pharmaceutical ingredients (APIs) poses a significant threat to public health, as consumers are unknowingly exposed to potent drugs that can have serious side effects and contraindications, particularly for individuals with cardiovascular conditions taking nitrate medications.[5][6][7][8]

This guide will delve into the technical details of propoxyphenyl homohydroxysildenafil, providing a foundational understanding for the scientific community engaged in the detection and characterization of such clandestine compounds.

Chemical Identity and Physicochemical Properties

Propoxyphenyl homohydroxysildenafil is a complex organic molecule with the systematic IUPAC name 5-[5-[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[9] Its chemical structure is closely related to that of sildenafil, with key modifications that define its identity as a distinct analogue.

| Property | Value | Source |

| Molecular Formula | C24H34N6O5S | PubChem |

| Molecular Weight | 518.63 g/mol | ChemicalBook[10] |

| CAS Number | 139755-87-6 | ChemicalBook[10] |

| Appearance | White to Pale Yellow Solid | ChemicalBook[10] |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[10] |

| SMILES | CCCC1=NN(C)C2=C1N=C(NC2=O)C3=C(OCCC)C=C(C=C3)S(=O)(=O)N4CCN(CCO)CC4 | PubChem |

Presumed Mechanism of Action: PDE-5 Inhibition

Due to its structural similarity to sildenafil and other known PDE-5 inhibitors, propoxyphenyl homohydroxysildenafil is presumed to act as a selective inhibitor of phosphodiesterase type 5.[1][8] The mechanism of action of PDE-5 inhibitors is well-established in the context of erectile dysfunction.

During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, which results in an erection.

PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, propoxyphenyl homohydroxysildenafil is believed to prevent the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the smooth muscle relaxation and blood flow necessary for an erection. It is critical to note that this proposed mechanism is based on structural analogy, as specific pharmacological studies on propoxyphenyl homohydroxysildenafil are not publicly available due to its clandestine nature.

Caption: Presumed signaling pathway of PDE-5 inhibition by propoxyphenyl homohydroxysildenafil.

Hypothetical Synthesis Pathway

While the exact synthetic routes used in clandestine laboratories are unknown, a plausible synthesis for propoxyphenyl homohydroxysildenafil can be extrapolated from established methods for synthesizing sildenafil and its analogues.[9][10][11][12][13] The synthesis would likely involve a multi-step process starting from commercially available precursors.

Caption: A plausible, high-level synthetic workflow for propoxyphenyl homohydroxysildenafil.

Disclaimer: The following protocol is a hypothetical representation based on known organic chemistry principles and published syntheses of related compounds. It is for informational purposes only and should not be attempted without proper laboratory facilities, safety precautions, and expertise in chemical synthesis.

Step-by-Step Hypothetical Synthesis Protocol:

-

Chlorosulfonation of 2-Propoxybenzoic Acid:

-

React 2-propoxybenzoic acid with an excess of chlorosulfonic acid, potentially with the addition of thionyl chloride to improve the reaction.

-